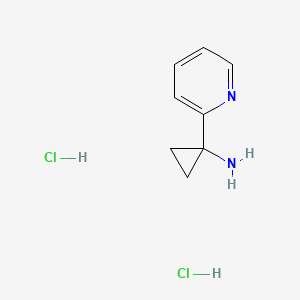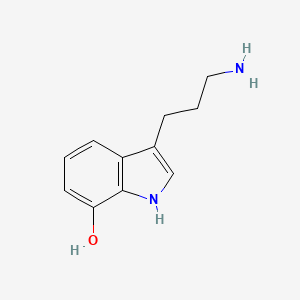
3-(3-aminopropyl)-1H-Indol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-aminopropyl)-1H-Indol-7-ol is a compound with the molecular formula C11H14N2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes an indole ring substituted with a hydroxyl group at the 7th position and an aminopropyl group at the 3rd position.
Vorbereitungsmethoden
The synthesis of 3-(3-aminopropyl)-1H-Indol-7-ol involves several steps. One common synthetic route includes the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by subsequent steps to introduce the aminopropyl group . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
3-(3-aminopropyl)-1H-Indol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the hydroxyl or aminopropyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indoles.
Wissenschaftliche Forschungsanwendungen
3-(3-aminopropyl)-1H-Indol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-aminopropyl)-1H-Indol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on protein kinases, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
3-(3-aminopropyl)-1H-Indol-7-ol can be compared with other indole derivatives, such as:
1H-Indole-3-acetic acid: Known for its role as a plant hormone.
3-(1H-Indol-1-yl)propan-1-amine: Another indole derivative with different functional groups.
Bisindolylmaleimide VIII: A compound with two indole moieties and known for its use as a protein kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1367963-08-3 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.246 |
IUPAC-Name |
3-(3-aminopropyl)-1H-indol-7-ol |
InChI |
InChI=1S/C11H14N2O/c12-6-2-3-8-7-13-11-9(8)4-1-5-10(11)14/h1,4-5,7,13-14H,2-3,6,12H2 |
InChI-Schlüssel |
QBCXMAXJFXNZAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


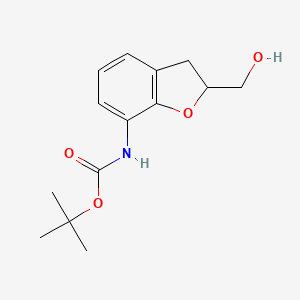

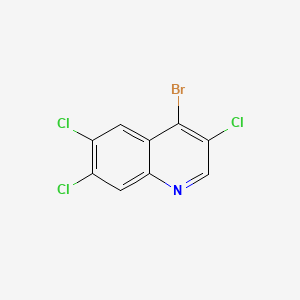


![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)
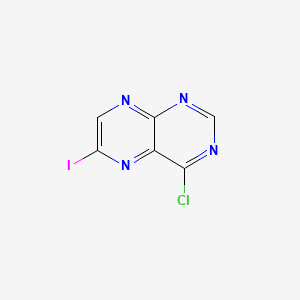
![2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577781.png)

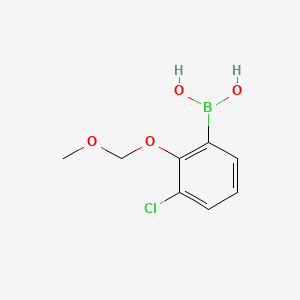
![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)
